Cas no 2137100-78-6 (tert-butyl N-(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethylcarbamate)

tert-butyl N-(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethylcarbamate
- 2137100-78-6
- EN300-1067576
- tert-butyl N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethyl]carbamate
-
- インチ: 1S/C17H25NO2/c1-12(18-16(19)20-17(2,3)4)14-11-7-9-13-8-5-6-10-15(13)14/h7,9,11-12H,5-6,8,10H2,1-4H3,(H,18,19)/t12-/m1/s1
- InChIKey: XMPTXOQZLXJHCT-GFCCVEGCSA-N
- ほほえんだ: O(C(N[C@H](C)C1=CC=CC2CCCCC=21)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 275.188529040g/mol
- どういたいしつりょう: 275.188529040g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 334
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
tert-butyl N-(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1067576-5g |
tert-butyl N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethyl]carbamate |
2137100-78-6 | 95% | 5g |
$2858.0 | 2023-10-28 | |
Enamine | EN300-1067576-5.0g |
tert-butyl N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethyl]carbamate |
2137100-78-6 | 5g |
$2858.0 | 2023-06-10 | ||
Enamine | EN300-1067576-10.0g |
tert-butyl N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethyl]carbamate |
2137100-78-6 | 10g |
$4236.0 | 2023-06-10 | ||
Enamine | EN300-1067576-1g |
tert-butyl N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethyl]carbamate |
2137100-78-6 | 95% | 1g |
$986.0 | 2023-10-28 | |
Enamine | EN300-1067576-0.1g |
tert-butyl N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethyl]carbamate |
2137100-78-6 | 95% | 0.1g |
$867.0 | 2023-10-28 | |
Enamine | EN300-1067576-10g |
tert-butyl N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethyl]carbamate |
2137100-78-6 | 95% | 10g |
$4236.0 | 2023-10-28 | |
Enamine | EN300-1067576-0.25g |
tert-butyl N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethyl]carbamate |
2137100-78-6 | 95% | 0.25g |
$906.0 | 2023-10-28 | |
Enamine | EN300-1067576-0.5g |
tert-butyl N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethyl]carbamate |
2137100-78-6 | 95% | 0.5g |
$946.0 | 2023-10-28 | |
Enamine | EN300-1067576-2.5g |
tert-butyl N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethyl]carbamate |
2137100-78-6 | 95% | 2.5g |
$1931.0 | 2023-10-28 | |
Enamine | EN300-1067576-0.05g |
tert-butyl N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethyl]carbamate |
2137100-78-6 | 95% | 0.05g |
$827.0 | 2023-10-28 |
tert-butyl N-(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethylcarbamate 関連文献
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tert-butyl N-(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethylcarbamateに関する追加情報
tert-butyl N-(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethylcarbamate: A Comprehensive Overview
tert-butyl N-(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethylcarbamate (CAS No. 2137100-78-6) is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is notable for its unique structure, which combines a tert-butyl carbamate group with a tetrahydronaphthalene moiety. The presence of the tetrahydronaphthalene ring system introduces a degree of structural complexity that makes this compound particularly interesting for researchers exploring advanced synthetic methodologies and drug design.
The tert-butyl carbamate group is a well-known protecting group in peptide synthesis and organic chemistry. Its stability under various reaction conditions and ease of removal make it a valuable tool in the construction of complex molecules. In the case of tert-butyl N-(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethylcarbamate, this group is attached to an ethyl chain that is further substituted with a tetrahydronaphthalene ring. The tetrahydronaphthalene system itself is a bicyclic structure that combines aromaticity with saturated rings, offering both rigidity and flexibility to the molecule.
Recent studies have highlighted the potential of this compound as an intermediate in the synthesis of bioactive molecules. For instance, researchers have utilized its unique structure to develop novel approaches for constructing complex natural product analogs. The tetrahydronaphthalene core has been shown to play a crucial role in modulating the pharmacokinetic properties of compounds, making it an attractive target for drug discovery efforts.
In terms of synthesis, tert-butyl N-(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethylcarbamate can be prepared through a variety of methods. One common approach involves the coupling of a suitably substituted tetrahydronaphthalene derivative with tert-butyl chloroformate in the presence of a base. This reaction typically proceeds under mild conditions and yields high-quality product with excellent stereochemical control. The use of chiral resolving agents or asymmetric induction techniques can further enhance the enantiomeric purity of the compound.
The stereochemistry at the chiral center (denoted as (R)) is critical to the compound's properties. Recent investigations have demonstrated that this stereochemistry significantly influences the compound's solubility and bioavailability. For example, studies using computational modeling have shown that the (R)-configuration may favor specific interactions with biological systems, potentially enhancing its therapeutic potential.
From an applications standpoint, tert-butyl N-(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethylcarbamate has been explored as a building block in the construction of advanced materials and functional polymers. Its ability to participate in both covalent and non-covalent interactions makes it a versatile component in supramolecular chemistry. Additionally, its use as a precursor in click chemistry reactions has opened new avenues for rapid assembly of complex molecular architectures.
In conclusion, tert-butyl N-(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethylcarbamate (CAS No. 2137100-78-6) represents a cutting-edge compound with diverse applications across multiple disciplines. Its unique structure and stereochemical properties position it as an invaluable tool for researchers seeking to push the boundaries of organic synthesis and drug development.
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